5-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxybenzenesulfonamide
Description
This benzenesulfonamide derivative features a 5-fluoro-2-methoxy-substituted aromatic ring linked to a unique side chain: a 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl group. Though specific pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive sulfonamides targeting enzymes or receptors (e.g., kinase inhibitors, alpha-blockers) .
Properties
IUPAC Name |
5-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c1-18-9-3-4-12(18)13(19)7-8-17-23(20,21)15-10-11(16)5-6-14(15)22-2/h3-6,9-10,13,17,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVKYWGCITXHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 is a receptor expressed in very specialized tissues, with its expression largely restricted to mast cells. Mast cells are innate immune cells that primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract.
Mode of Action
The compound acts as a modulator of MRGPRX2. It interacts with MRGPRX2, leading to modulation of the receptor’s activity. This modulation can help in treating conditions that are dependent on MRGPRX2 or its orthologs.
Biochemical Pathways
It is understood that the modulation of mrgprx2 can influence various biochemical pathways related to mast cell activation. Upon activation, mast cells release pre-formed mediators from granules and newly synthesized mediators that elicit allergic and inflammatory responses.
Result of Action
The modulation of MRGPRX2 by this compound can help ease conditions such as pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders. These conditions can be caused by IgE independent activation of MRGPRX2 or its orthologs.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the compound in environments exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract, can influence its action, efficacy, and stability. .
Biological Activity
5-Fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorine Atom : Enhances lipophilicity and biological activity.
- Pyrrole Ring : Known for its role in various biological processes.
- Hydroxy Group : Potentially involved in hydrogen bonding with biological targets.
- Methoxy Group : May influence the compound's solubility and reactivity.
Molecular Formula
Molecular Weight
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanism involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in cell signaling, influencing cellular responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
The compound's mechanism in cancer treatment appears to involve the modulation of apoptosis pathways and inhibition of tumor growth factors.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays, particularly against:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
- Fungi : Demonstrated antifungal activity against Candida species.
Case Studies
-
Case Study on Anticancer Efficacy
- Objective : To assess the anticancer effects on breast cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT assays.
- Results : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
-
Case Study on Antimicrobial Activity
- Objective : Evaluation against common pathogens.
- Methodology : Disc diffusion method was employed.
- Results : Inhibition zones were observed, indicating effective antimicrobial action.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features and Substituent Effects
Tamsulosin Hydrochloride ()
- Structure: (-)-(R)-5-[2-[[2-(o-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide monohydrochloride.
- Key Differences: Tamsulosin lacks a fluorine atom but shares the 2-methoxybenzenesulfonamide core. The side chain includes an ethoxyphenoxyethylamino group instead of a pyrrole-hydroxypropyl chain. Pharmacological Role: Tamsulosin is a selective α1-adrenergic receptor antagonist used for benign prostatic hyperplasia (BPH). The ethoxyphenoxy group may enhance receptor selectivity compared to the target compound’s pyrrole moiety .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structure : Contains a fused pyrazolo-pyrimidine-chromene system and dual fluorine atoms.
- Key Differences: The sulfonamide is part of a larger heterocyclic scaffold, unlike the simpler aromatic system in the target compound. Higher molecular weight (589.1 vs. estimated ~400 for the target) due to extended conjugation. Dual fluorine atoms and chromenone group likely improve metabolic stability but reduce solubility .
5-Amino-N-(3-((5-bromo-2-chloropyrimidin-4-yl)amino)propyl)-2-methoxybenzenesulfonamide ()
- Structure: Features a 5-amino-2-methoxybenzenesulfonamide core linked to a halogenated pyrimidine.
- Key Differences :
5-[(2R)-[2-[2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylamino]propyl]-2-methoxybenzenesulfonamide ()
- Structure: Includes a trifluoroethoxy-phenoxyethylamino side chain.
- The target compound’s hydroxy-pyrrole side chain may offer better solubility due to hydrogen bonding .
Pharmacological Implications
- Electron-Withdrawing Groups : The 5-fluoro substituent in the target compound may enhance binding to electron-rich enzyme pockets, analogous to fluorine’s role in and .
- Side Chain Flexibility: The hydroxy-pyrrole moiety could balance hydrophilicity (hydroxyl) and aromatic interactions (pyrrole), contrasting with Tamsulosin’s rigid ethoxyphenoxy group .
- Halogen vs. Heterocyclic Substituents : Bromine/chlorine in may improve target affinity but increase toxicity risks compared to fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
